1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol
Description
Properties
IUPAC Name |
[1-(3,5-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-9(2)5-11(4-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXKDBZFXUQRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole Core
1.1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and efficient method to synthesize 1-substituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between organic azides and terminal alkynes catalyzed by copper(I) salts. For this compound, the azide is typically derived from 3,5-dimethylaniline via diazotization followed by azidation, while the alkyne is a suitable propargyl derivative.
- The reaction is carried out in mixed solvents such as tert-butanol/water (1:1) at room temperature or slightly elevated temperatures.
- Copper sulfate pentahydrate and sodium ascorbate are used as the catalytic system to generate Cu(I) in situ.
- The reaction proceeds with high regioselectivity to afford 1-(3,5-dimethylphenyl)-1,2,3-triazole derivatives in good to excellent yields (52–98%).
1.2 Example from Related Literature
A similar approach was employed in the synthesis of various 1-substituted 1,2,3-triazole derivatives where aromatic azides were reacted with propargylated intermediates in the presence of CuSO4 and sodium ascorbate, yielding the triazole ring system efficiently.
Introduction of the Hydroxymethyl Group at the 4-Position
2.1 Carboxylation Followed by Reduction
A common strategy to introduce a hydroxymethyl group at the 4-position of 1,2,3-triazoles involves initial carboxylation at this position followed by reduction of the carboxylic acid to the corresponding alcohol.
- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives, treatment with organomagnesium reagents (e.g., isopropylmagnesium chloride) selectively replaces one bromine.
- Subsequent bubbling of carbon dioxide into the reaction mixture at low temperature introduces a carboxyl group at the 4-position.
- The resulting 1-substituted-1H-1,2,3-triazole-4-carboxylic acid is isolated and purified.
- Reduction of the carboxylic acid group to the hydroxymethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions.
2.2 Direct Reduction of Carboxylic Acid to Alcohol
The reduction step converts the 4-carboxylic acid group to the 4-methanol group, yielding the target compound 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-methanol.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- The carboxylation step is sensitive to temperature and reagent stoichiometry; low temperatures (−30 °C to 5 °C) favor selective mono-substitution and carboxylation without overreaction.
- The CuAAC reaction is highly regioselective, producing 1,4-disubstituted 1,2,3-triazoles exclusively, which is critical for obtaining the correct substitution pattern.
- Purification is typically achieved by crystallization or column chromatography, with yields optimized by controlling reaction times and reagent purity.
- Structural confirmation is done by NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry, confirming the presence of the triazole ring, aromatic methyl groups, and hydroxymethyl functionality.
Summary of Preparation Strategy
- Synthesize 3,5-dimethylphenyl azide from 3,5-dimethylaniline via diazotization and azidation.
- Perform Cu(I)-catalyzed azide-alkyne cycloaddition with a propargyl alcohol derivative to form the 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole core.
- Brominate the triazole ring at the 4,5-positions to prepare for carboxylation.
- Carboxylate the 4-position by reaction with organomagnesium reagents and CO2.
- Reduce the carboxylic acid to hydroxymethyl group, yielding the final target compound.
This preparation approach combines well-established synthetic organic chemistry techniques, including copper-catalyzed click chemistry and organometallic carboxylation-reduction sequences, to efficiently produce this compound with good yields and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. For example, nitration can introduce nitro groups onto the phenyl ring using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methanol group yields aldehydes or carboxylic acids, while reduction of the triazole ring forms dihydrotriazoles.
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit notable antimicrobial properties. Specifically, 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-methanol has been studied for its potential as an antifungal agent. A study indicated that compounds containing the triazole ring demonstrate efficacy against various fungal strains, making them suitable candidates for developing antifungal medications .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a study highlighted that certain triazole-based compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways . The mechanism involves the disruption of cellular processes essential for tumor growth.
Pesticide Development
The unique structure of triazoles allows them to act as effective pesticides. Research indicates that this compound can be utilized in the formulation of agrochemicals aimed at controlling fungal diseases in crops. Its application can enhance crop yield and quality by providing protective measures against pathogens .
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance their properties. The compound's ability to form stable complexes with metals makes it valuable in developing materials with specific electrical or thermal properties. Studies have explored its role in creating conductive polymers and composites with improved mechanical strength .
Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate azides with alkynes under copper-catalyzed conditions (click chemistry). This method not only provides high yields but also allows for the incorporation of various functional groups .
Crystal Structure Analysis
Crystal structure studies have provided insights into the molecular arrangement and interactions within this compound. Such studies reveal how the triazole ring interacts with other functional groups, influencing its biological activity and stability .
Data Tables
Case Studies
- Antifungal Efficacy : A study on the antifungal activity of various triazole derivatives demonstrated that this compound exhibited significant inhibition against Candida albicans strains.
- Cancer Cell Proliferation : In vitro experiments showed that this compound could reduce the viability of breast cancer cells by inducing apoptotic pathways.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring can interact with enzymes and receptors in biological systems. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Pathways Involved: The compound can modulate various signaling pathways, including those related to cell proliferation and apoptosis. Its interaction with molecular targets can lead to the inhibition of key enzymes and proteins, resulting in therapeutic effects.
Comparison with Similar Compounds
Fluorinated Aryl Derivatives
- 4-[1-(3,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulphamate (25) :
This compound exhibits potent steroid sulfatase (STS) inhibition (IC₅₀ = 36 nM), attributed to fluorine atoms interacting with Arg98 in the enzyme’s active site . The electron-withdrawing fluorine substituents enhance binding affinity compared to the electron-donating methyl groups in the target compound. - 4-[1-(2,3,4-Trifluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulphamate (26) :
Increased fluorine substitution reduces activity (IC₅₀ = 58 nM), suggesting steric hindrance or unfavorable electronic effects .
Methyl-Substituted Aryl Derivatives
- 4-(1-(3,5-Dimethylphenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (4f) :
Replacing fluorine with methyl groups retains moderate STS inhibitory activity, though specific IC₅₀ values are unreported. Methyl groups likely enhance hydrophobic interactions but reduce electronegativity .
Substituent Variations on the C4 Position
Methanol vs. Sulfamate Groups
- Target Compound: The methanol group offers moderate polarity, improving aqueous solubility compared to hydrophobic analogs.
- 4f (Sulfamate Derivative) :
The sulfamate group enables strong hydrogen bonding and ionic interactions, critical for STS inhibition. This substituent is common in enzyme-targeting therapeutics .
Benzyl and Indolylmethyl Substituents
- 1-{[1-(3,5-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole (2b) : The indolylmethyl group confers antibacterial activity, demonstrating how bulkier substituents can redirect biological targeting .
Biological Activity
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol is a member of the triazole family, which is known for its diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms and are recognized for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 192.22 g/mol
- SMILES Notation : CC(C)c1n[nH]c(c1C(C)C)C(C)O
Biological Activity Overview
This compound exhibits several biological activities that have been documented in various studies. The following sections detail these activities based on recent findings.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant antiproliferative effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibition of TS leads to reduced proliferation of cancer cells.
- Case Study : A derivative with a similar structure demonstrated IC values ranging from 1.95 to 4.24 μM against different cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | HeLa | 38 |
| This compound | A549 | 43 |
| This compound | MDA-MB-231 | >10 |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties:
- Activity Against Bacteria : Compounds similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus.
- Study Findings : In vitro studies indicated that derivatives exhibited good inhibition against these pathogens with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Mechanistic Insights
The biological activity of triazoles can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many triazole derivatives inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins, altering their function and leading to cell death in cancerous tissues .
Q & A
Q. What are the common synthetic routes for 1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry approach. Key steps include:
-
Azide precursor preparation : 3,5-Dimethylphenyl azide derived from sodium azide and the corresponding aryl halide.
-
Alkyne component : Propargyl alcohol derivatives are used to introduce the methanol moiety.
-
Cycloaddition : Catalyzed by Cu(I) (e.g., CuSO₄/sodium ascorbate) in a polar solvent (e.g., DMF/H₂O) at 25–60°C for 12–24 hours .
Critical parameters: -
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the triazole product.
-
Yield optimization : Excess alkyne (1.2–1.5 equiv.) and inert atmosphere (N₂/Ar) minimize side reactions.
- Data Table : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azide Preparation | NaN₃, DMF, 80°C, 6 h | 85–90 | |
| CuAAC Reaction | CuSO₄, sodium ascorbate, DMF/H₂O, 50°C, 18 h | 70–75 | |
| Deprotection (if needed) | TFA/DCM, 40°C, 1 h | >90 |
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for confirming its identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity (1,4-disubstituted triazole) and substituent positions. Key signals:
- Methanol proton (δ 4.5–5.0 ppm, broad singlet).
- Aromatic protons (δ 6.8–7.2 ppm for 3,5-dimethylphenyl) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 246.124).
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths/angles. SHELX software refines structures, with R₁ < 0.05 for high confidence .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?
- Methodological Answer : Discrepancies (e.g., bond-length variations) arise from experimental resolution or thermal motion. Strategies include:
-
Refinement software : SHELXL () allows anisotropic displacement parameters and twin refinement for high-purity data.
-
Validation tools : CheckCIF/PLATON to identify outliers (e.g., unusual torsion angles).
-
Comparative analysis : Overlay with analogous structures (e.g., 1h in ) to assess substituent effects .
- Data Table : Crystallographic Parameters Comparison (Hypothetical)
| Compound | Bond Length (C-N, Å) | Angle (C-C-N, °) | Resolution (Å) |
|---|---|---|---|
| Target Compound | 1.32 | 120.5 | 0.84 |
| 1h () | 1.34 | 118.7 | 0.78 |
Q. What computational methods predict the biological activity or reactivity of this compound, and how do they inform experimental design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets (e.g., B3LYP/6-31G*) model electronic properties.
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., enzymes in ’s α-glycosidase study).
- Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., 50 ns simulations in GROMACS) .
Experimental validation: Prioritize synthesis of derivatives with computed high binding scores.
Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties or bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Hydrophobicity : 3,5-Dimethylphenyl enhances membrane permeability vs. polar groups (e.g., -COOH in ’s 1j).
- Hydrogen bonding : Methanol group mediates interactions with biological targets (e.g., enzyme active sites) .
- Experimental validation : Synthesize analogs (e.g., 4-fluorophenyl in ) and assay bioactivity (e.g., IC₅₀ in enzyme inhibition).
Contradiction Analysis in Existing Data
- Synthetic Yields : reports >90% yield post-TFA deprotection, while typical CuAAC yields () are ~70–75%. Contradiction arises from Boc-protection steps vs. direct cycloaddition.
- Crystallographic Data : Variations in triazole ring geometry ( vs. hypothetical target data) highlight substituent-dependent conformational flexibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
